molecular formula C10H18N6O4 B1523506 (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane CAS No. 832117-79-0

(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No.: B1523506
CAS No.: 832117-79-0
M. Wt: 286.29 g/mol
InChI Key: VKZQUTPIKFBBMZ-AXTSPUMRSA-N
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Description

The compound “(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane” has a molecular formula of C10H18N6O4 . It is a complex organic molecule with azido (N3) functional groups attached to the carbon atoms .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains two azidomethyl groups, two dimethoxy groups, and a dioxane ring . The stereochemistry is specified by the (2R,3R,5S,6S) notation .

Scientific Research Applications

Chemical Structure Analysis

The compound (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has been analyzed for its chemical structure. For instance, Berens and Raabe (1996) conducted an X-ray structure determination of a related compound, aiming to understand the orientation of ethoxy groups in its precursor (Berens & Raabe, 1996).

Conformational Studies

Pericàs, Riera, and Giralt (1985) performed a conformational analysis of trans-2,3-diaryloxy-1,4-dioxanes, which are structurally similar to the compound . They used 1H NMR techniques to understand the conformation of these compounds in different conditions (Pericàs, Riera, & Giralt, 1985).

Synthesis and Reactivity

Compton et al. (2008) synthesized a compound closely related to this compound and studied its efficiency in Diels–Alder reactions. This work highlights the potential of such compounds in organic synthesis (Compton, Larsen, Larsen, & Weavers, 2008).

Catalysis and Organic Transformations

Several studies have focused on utilizing similar dioxane derivatives in catalysis and organic transformations. For example, Shimizu et al. (2021) discussed the use of a related dioxane compound as a precursor in cycloaddition reactions, highlighting its utility in synthesizing biologically relevant materials (Shimizu et al., 2021).

Asymmetric Synthesis

The role of such compounds in asymmetric synthesis has been explored. For instance, Burke and colleagues (2008) used a dioxane derivative in a synthesis route to create enantiomerically pure compounds, demonstrating the versatility of these compounds in stereocontrolled chemical synthesis (Burke, Martins, Barrulas, & Marques, 2008).

Properties

IUPAC Name

(2R,3R,5S,6S)-5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUTPIKFBBMZ-AXTSPUMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@](O[C@H]([C@@H](O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693721
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832117-79-0
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 2
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 3
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 4
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 5
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 6
Reactant of Route 6
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

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